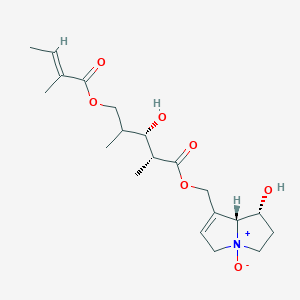![molecular formula C8H5ClF3N5 B3035106 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine CAS No. 303144-49-2](/img/structure/B3035106.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine
Übersicht
Beschreibung
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine (or 1-CF3-Pyridin-2-yl-1H-1,2,4-triazole-3-amine) is a heterocyclic amine compound used in a variety of scientific research applications. It is an aromatic compound with a trifluoromethyl group at the 5-position of the pyridine ring. This compound is used in a variety of research applications due to its unique properties, such as its ability to form stable complexes with metal ions and its high stability in a variety of solvent systems.
Wissenschaftliche Forschungsanwendungen
Synthesis Procedures
A study by Bonacorso et al. (2010) detailed the synthesis of a series of 4-substituted N-(5-pyridinyl-1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)pyrimidin-2-amines through cyclocondensation reactions. These compounds were synthesized from N-[5-(pyridinyl)-1H-1,2,4-triazol-3-yl]guanidines and halogenated enones, showcasing the compound's role in creating novel chemical structures (Bonacorso et al., 2010).
Gümüş (2019) developed an eco-friendly protocol for synthesizing Schiff bases from 5-(pyridin-2-, 3- or 4- yl)-3-amino-1,2,4-triazoles in water under microwave irradiation. This study highlights the environmentally friendly synthesis methods involving the compound (Gümüş, 2019).
Chemical Reactions and Properties
Dunn (1999) examined the activating effect of trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines, comparing reactions with secondary cyclic amines. This study sheds light on the chemical behavior of compounds like 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine in different chemical reactions (Dunn, 1999).
Ishimoto et al. (2015) investigated the oxidative cyclization of pyridinyl guanidine derivatives, leading to the formation of triazolo[1,5-a]pyridin-2-amines. This study provides insight into the reactions involving the triazole ring, a component of the compound (Ishimoto et al., 2015).
Applications in Fluorescence and Photophysical Studies
Guo et al. (2021) described a metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines. The fluorescence and aggregation-induced emission (AIE) properties of selected products were tested, indicating potential applications in optical materials and medicinal chemistry (Guo et al., 2021).
Chinnam et al. (2021) synthesized bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan derivatives, exploring their energetic properties and crystal densities. This study demonstrates the compound's utility in developing materials with specific physical characteristics (Chinnam et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown. It is suggested that the trifluoromethyl group in similar compounds can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . The presence of the trifluoromethyl group and the pyridine moiety might contribute to the unique physicochemical properties of the compound .
Biochemical Pathways
The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . It is therefore apparent that the compound might have an impact on various biochemical pathways.
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to enhance the metabolic stability of the compound
Result of Action
The trifluoromethyl group in similar compounds is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that the compound might have significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of the compound . .
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N5/c9-5-1-4(8(10,11)12)2-14-6(5)17-3-15-7(13)16-17/h1-3H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTDPWAZTSNGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156207 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303144-49-2 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303144-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B3035027.png)









![Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate](/img/structure/B3035046.png)
